Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
A metabolite of Doxepin.
Nor Doxepin Hydrochloride
CAS No.: 2887-91-4
Cat. No.: VC21335167
Molecular Formula: C18H20ClNO
Molecular Weight: 301.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 2887-91-4 |
---|---|
Molecular Formula | C18H20ClNO |
Molecular Weight | 301.8 g/mol |
IUPAC Name | (3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; |
Standard InChI Key | GNPPEZGJRSOKRE-QFHYWFJHSA-N |
Isomeric SMILES | CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl |
SMILES | CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Canonical SMILES | CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Appearance | White to Off-White Solid |
Melting Point | 210-218°C |
Chemical Structure and Properties
Nordoxepin, also formally known as N-desmethyldoxepin, is an organic compound that exists as a colorless solid. It is structurally similar to doxepin but differs by lacking one methyl group at the nitrogen position. This demethylation significantly alters its pharmacological profile while maintaining the core dibenzoxepin structure .
Molecular Characteristics
Nordoxepin has the molecular formula C₁₈H₁₉NO with a molar mass of 265.356 g·mol⁻¹, compared to doxepin's formula of C₁₉H₂₁NO (without the hydrochloride) . When in the hydrochloride salt form, the compound gains an HCl group, altering its solubility and stability properties for pharmaceutical applications.
Stereochemistry
An important aspect of nordoxepin's structure is its stereoisomerism. The compound exists as a mixture of (E) and (Z) stereoisomers. While pharmaceutical doxepin is typically supplied in an approximate 85:15 ratio mixture of (E)- and (Z)-stereoisomers, plasma concentrations of nordoxepin's stereoisomers approach a 1:1 ratio due to stereoselective metabolism of doxepin by cytochrome P450 enzymes .
Table 1: Chemical and Physical Properties of Nordoxepin
Pharmacology and Mechanism of Action
Nordoxepin exhibits a distinct pharmacological profile that differs significantly from its parent compound doxepin, particularly in its interaction with neurotransmitter systems.
Receptor Binding Profile
As a demethylated variant of the tertiary amine tricyclic antidepressant doxepin, nordoxepin demonstrates enhanced potency and selectivity as a norepinephrine reuptake inhibitor. Compared to doxepin, it generally shows reduced potency in serotonin reuptake inhibition and diminished antiadrenergic, antihistamine, and anticholinergic activities .
Comparative Pharmacodynamics
Table 2: Comparative Pharmacological Profile of Nordoxepin and Doxepin
Metabolism and Pharmacokinetics
The metabolism of doxepin to nordoxepin involves specific cytochrome P450 enzymes and represents a critical aspect of doxepin's clinical profile.
Pharmacokinetic Parameters
The elimination half-life of nordoxepin is approximately 31 hours, which is considerably longer than many other psychotropic medications . This extended half-life contributes to its sustained activity and potentially influences dosing schedules in clinical applications.
Genetic Variability in Metabolism
Total exposures to both doxepin and nordoxepin can differ dramatically—by almost 10-fold—between CYP2D6 ultra-rapid versus poor metabolizers . This genetic variability in metabolism has important implications for personalized medicine approaches to doxepin therapy, as individual patients may experience substantially different exposures to the active metabolite based on their genetic profile.
Table 3: Metabolic Pathways and Enzymatic Contributions
Clinical Significance
The presence and activity of nordoxepin have important implications for the therapeutic application of doxepin in various clinical contexts.
Relevance in Low-Dose Applications
With the development of lower-dose doxepin formulations for insomnia (such as Silenor®), understanding the contribution of nordoxepin becomes increasingly important. The FDA noted that the plasma AUC for nordoxepin in humans is up to 2 times that for doxepin at the 6 mg dose used for insomnia treatment . This significant metabolite exposure raises important considerations for efficacy and safety profiling.
Research Implications and Future Directions
The distinctive pharmacological profile of nordoxepin opens several avenues for further research and potential therapeutic applications.
Targeted Drug Development
Understanding nordoxepin's selective norepinephrine reuptake inhibition could inform the development of more selective antidepressant compounds with improved side effect profiles. The structure-activity relationships revealed through nordoxepin's profile may guide medicinal chemistry efforts toward novel therapeutic agents.
Pharmacogenomic Considerations
The substantial variability in nordoxepin exposure based on CYP2D6 metabolizer status highlights the importance of pharmacogenomic approaches to doxepin therapy. Future research could focus on developing dosing algorithms that account for genetic factors influencing nordoxepin formation and elimination.
Analytical Chemistry Challenges
Development of sensitive and specific analytical methods for detecting and quantifying nordoxepin in biological samples remains an important area for advancement. Such methods would facilitate therapeutic drug monitoring and pharmacokinetic studies essential for optimizing doxepin therapy.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume